![molecular formula C11H23B B1381412 1-Bromoundecane-D23 CAS No. 349553-92-0](/img/structure/B1381412.png)
1-Bromoundecane-D23
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Overview
Description
1-Bromoundecane-D23 is a deuterium-labeled compound, specifically a brominated alkane with the molecular formula C11D23Br. This compound is often used in various scientific research applications due to its unique properties, including its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoundecane-D23 can be synthesized through the bromination of undecane using deuterium-labeled reagents. One common method involves the reaction of undecane with deuterium bromide (DBr) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale bromination reactors where undecane is reacted with deuterium bromide under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Bromoundecane-D23 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or amine (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Grignard Reactions: It can be used to prepare Grignard reagents by reacting with magnesium in anhydrous tetrahydrofuran (THF).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Grignard Reactions: Magnesium turnings in anhydrous THF.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.
Elimination Reactions: Alkenes such as undecene.
Grignard Reactions: Alkyl magnesium bromides.
Scientific Research Applications
Scientific Research Applications
1-Bromoundecane-D23 serves as a versatile reagent in various fields:
1. Organic Synthesis
- Grignard Reagent Preparation : It is commonly used to prepare Grignard reagents by reacting with magnesium in tetrahydrofuran (THF). This reaction is crucial for forming carbon-carbon bonds in organic synthesis, enabling the construction of complex molecules .
2. Drug Development
- Pharmacokinetics Studies : The incorporation of deuterium can alter the metabolic pathways of drugs, providing insights into their pharmacokinetics. This can enhance the understanding of drug behavior in biological systems and improve the design of more effective pharmaceuticals .
- Quantitative Tracers : Deuterated compounds are often used as tracers in metabolic studies, allowing researchers to track the fate of drugs within biological systems without altering their chemical properties significantly .
3. Analytical Chemistry
- NMR Spectroscopy : The presence of deuterium enhances the resolution and sensitivity of nuclear magnetic resonance (NMR) spectroscopy. This application is vital for elucidating the structures of complex organic molecules and understanding their interactions .
Case Studies and Research Findings
Several studies highlight the applications and benefits of using this compound:
- Metabolic Stability Enhancement : Research has shown that deuterated compounds exhibit improved metabolic stability compared to their non-deuterated counterparts. This property can lead to longer half-lives and enhanced therapeutic effects in drug candidates .
- Environmental Studies : Deuterated compounds are used in environmental chemistry to trace pollutant pathways and degradation mechanisms. The isotopic labeling allows for precise tracking of chemical transformations in various ecosystems.
Mechanism of Action
The mechanism of action of 1-Bromoundecane-D23 primarily involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of various substituted products. The deuterium atoms in the compound provide stability and allow for detailed mechanistic studies through isotopic labeling.
Comparison with Similar Compounds
1-Bromodecane: Similar structure but with one less carbon atom.
1-Bromododecane: Similar structure but with one more carbon atom.
1-Bromooctane: Shorter chain length with eight carbon atoms.
1-Bromotridecane: Longer chain length with thirteen carbon atoms.
Uniqueness: 1-Bromoundecane-D23 is unique due to its deuterium labeling, which distinguishes it from other brominated alkanes. This labeling allows for specific applications in research that require the tracking of deuterium atoms, providing insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.
Biological Activity
1-Bromoundecane-D23, a deuterium-labeled variant of 1-bromoundecane, is primarily utilized in biological and pharmacological research due to its unique isotopic labeling. This compound's biological activity has implications in drug development, metabolic studies, and understanding pharmacokinetics.
- Molecular Formula : C₁₁D₂₃Br
- Molecular Weight : 258.35 g/mol
- CAS Number : 349553-92-0
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 259.1 ± 3.0 °C
- LogP : 6.46
The biological activity of this compound is influenced by its deuterium labeling, which can alter the compound's pharmacokinetic properties. Deuteration can affect the metabolism and stability of drugs, leading to variations in their efficacy and safety profiles. Research indicates that the substitution of hydrogen with deuterium can slow down metabolic processes, potentially enhancing the therapeutic window of certain compounds .
In Vitro Studies
In vitro studies have shown that this compound serves as a useful tracer in metabolic research. Its stable isotopes allow for precise quantification and tracking during drug development processes. The compound's incorporation into drug molecules facilitates the study of metabolic pathways and interactions with biological targets .
Table: Comparison of Biological Activity with Other Isotopes
Compound | CAS Number | Molecular Weight | Biological Activity Impact |
---|---|---|---|
This compound | 349553-92-0 | 258.35 g/mol | Alters pharmacokinetics; useful in drug tracing |
1-Bromoundecane | 693-67-4 | 235.204 g/mol | Standard compound without isotopic effects |
1-Bromoundecane-D3 | 1219805-63-6 | 235.204 g/mol | Similar effects as D23 but with different isotopic labeling |
Case Study 1: Pharmacokinetic Evaluation
A study by Russak et al. (2019) explored the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals, including various isotopically labeled compounds like this compound. The findings suggested that deuteration can lead to prolonged half-lives and altered distribution profiles in vivo, which could enhance the therapeutic effectiveness of drugs .
Case Study 2: Metabolic Pathway Analysis
Research utilizing deuterated compounds has highlighted their role in understanding metabolic pathways. For instance, a study demonstrated how tracking labeled compounds like this compound helped elucidate complex metabolic interactions in liver cells, providing insights into drug metabolism and potential drug-drug interactions .
Applications in Research
The unique properties of this compound make it valuable for:
- Drug Development : As a tracer for studying drug metabolism and pharmacokinetics.
- Biochemical Research : Understanding metabolic pathways and interactions at a molecular level.
- Pharmacology : Evaluating the effects of isotopic substitution on drug efficacy and safety.
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosadeuterioundecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPSIIAXIDAQLG-SJTGVFOPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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